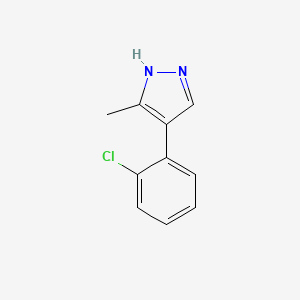

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMPGPWYKZNXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384456 | |

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667400-39-7 | |

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the One-Pot Synthesis of 4-(2-Chlorophenyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions. This has led to the successful development of pyrazole-containing drugs for a range of indications, from anti-inflammatory agents to oncology therapeutics. The targeted synthesis of specifically substituted pyrazoles, such as 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, is therefore a critical endeavor for drug discovery programs, enabling the exploration of novel chemical space and the generation of potent and selective modulators of biological targets. This guide provides a comprehensive, field-proven methodology for the efficient one-pot synthesis of this valuable pyrazole derivative, grounded in the principles of the venerable Knorr pyrazole synthesis.

The Synthetic Blueprint: A One-Pot Approach to this compound

The synthesis of this compound is most effectively achieved through a one-pot adaptation of the Knorr pyrazole synthesis. This classic reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] The one-pot approach streamlines the process, enhancing efficiency and minimizing waste by obviating the need for the isolation of intermediates.[4][5]

Reaction Rationale and Mechanistic Insights

The core of this synthesis is the reaction between 1-(2-chlorophenyl)butane-1,3-dione and hydrazine hydrate in the presence of an acid catalyst. The mechanism proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates under acidic conditions to yield the stable aromatic pyrazole ring.

The choice of an acid catalyst is crucial for promoting both the initial condensation and the final dehydration step.[6][7]

Visualizing the Synthesis: A Workflow Diagram

Figure 1: Workflow for the one-pot synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-(2-chlorophenyl)butane-1,3-dione | ≥95% | Commercially available |

| Hydrazine hydrate (50-60% solution) | Reagent Grade | Standard chemical supplier |

| Ethanol (EtOH) | Anhydrous | Standard chemical supplier |

| Glacial Acetic Acid | ACS Grade | Standard chemical supplier |

| Ethyl acetate (EtOAc) | HPLC Grade | Standard chemical supplier |

| Hexane | HPLC Grade | Standard chemical supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier |

| Silica Gel (for column chromatography) | 230-400 mesh | Standard chemical supplier |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chlorophenyl)butane-1,3-dione (1.97 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the diketone is fully dissolved. To this solution, add glacial acetic acid (0.6 mL, 10.5 mmol).

-

Addition of Hydrazine: Slowly add hydrazine hydrate (0.6 mL, ~12 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data and Characterization: Validating the Synthesis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

A singlet for the methyl protons (CH₃ ) around δ 2.3-2.5 ppm.

-

A multiplet for the aromatic protons of the 2-chlorophenyl group in the range of δ 7.2-7.5 ppm.

-

A singlet for the pyrazole C5-H proton around δ 7.5-7.7 ppm.

-

A broad singlet for the N-H proton, which may be observed in the range of δ 10-12 ppm, and its position can be solvent-dependent.

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methyl carbon ( C H₃) around δ 10-15 ppm.

-

Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region.

-

Signals for the carbons of the 2-chlorophenyl group, including the carbon bearing the chlorine atom, in the aromatic region.

-

The successful synthesis will be confirmed by obtaining spectra that are consistent with these expected chemical shifts and coupling patterns.

Conclusion and Future Perspectives

This guide provides a robust and efficient one-pot method for the synthesis of this compound, a valuable building block in drug discovery. The Knorr pyrazole synthesis remains a powerful tool for the construction of this important heterocyclic scaffold. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to confidently and reproducibly synthesize this and related pyrazole derivatives. The continued exploration of one-pot multicomponent reactions will undoubtedly lead to even more efficient and sustainable methods for the generation of novel chemical entities for the advancement of therapeutic discovery.

References

-

Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Available at: [Link]

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- Journal of the Chinese Chemical Society. (2011). Synthesis and Characterization of Azodye Complexes of 3-Methyl-1-Phenyl-4-(Substituted Phenyl Azo) Pyrazole-5-ol with some Transition Metals. Journal of the Chinese Chemical Society, 58(4), 543-548.

-

Faria, J. V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. Available at: [Link]

-

Nikpassand, M., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 15(46), 9848-9857. Available at: [Link]

- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.

- Elmaati, T. M. A., et al. (2018). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Letters in Organic Chemistry, 15(10), 844-848.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Guseinov, F. I., et al. (2022). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–299. Available at: [Link]

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from a relevant chemical supplier website.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

- Slideshare. (n.d.). knorr pyrazole synthesis.

-

PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from [Link]

- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5903. Available at: [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. knorr pyrazole synthesis | PPTX [slideshare.net]

Spectroscopic characterization of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Foreword: The Analytical Imperative for Novel Pyrazoles

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific analogue, this compound, presents a unique combination of a halogenated aromatic substituent and the versatile pyrazole core, making it a compound of significant interest for structure-activity relationship (SAR) studies.

The unambiguous structural confirmation and purity assessment of such molecules are not mere procedural formalities; they are the very foundation upon which reliable biological data and subsequent development decisions rest. A failure in comprehensive characterization can lead to misinterpreted results and wasted resources. This guide provides a holistic, multi-technique spectroscopic approach to the characterization of this compound. It is designed not as a rigid protocol, but as a strategic framework, explaining the causality behind each analytical choice to ensure a self-validating and robust characterization process.

Strategic Workflow for Structural Elucidation

The confirmation of a chemical structure is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. No single method provides the complete picture. Our strategy integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to build a conclusive and irrefutable structural assignment.

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, will define the carbon-hydrogen framework and the connectivity of all atoms.

Rationale & Experimental Design

The choice of solvent is critical. DMSO-d₆ is an excellent initial choice as the pyrazole N-H proton is often broad and can exchange with protic solvents like methanol-d₄. DMSO-d₆ allows for the clear observation of this N-H proton signal.[3] A standard 5-10 mg sample dissolved in 0.6-0.7 mL of the deuterated solvent is sufficient for modern 400 or 500 MHz spectrometers.[1][3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.[1]

-

Solvation: Add approximately 0.7 mL of DMSO-d₆. Use a vortex mixer to ensure complete dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.[3]

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but optimization of relaxation delays may be needed for quaternary carbons in the ¹³C spectrum.

-

2D NMR (if required): If any assignments are ambiguous, acquire COSY (H-H correlation) and HSQC (direct C-H correlation) spectra to confirm connectivity.[1]

Data Interpretation: Expected Spectra

¹H NMR Spectroscopy

The proton spectrum will provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and the number of those neighbors (integration).

| Predicted ¹H NMR Data for this compound in DMSO-d₆ | | :--- | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | ~12.5 | Broad Singlet | 1H | NH | The acidic proton on the pyrazole nitrogen, typically downfield and broadened by exchange.[4] | | ~7.5-7.2 | Multiplet | 4H | Ar-H | Protons of the 2-chlorophenyl ring. The substitution pattern leads to a complex multiplet.[5] | | ~7.8 | Singlet | 1H | C5-H | The lone proton on the pyrazole ring at position 5. Expected to be a singlet.[6][7] | | ~2.2 | Singlet | 3H | CH ₃ | The methyl group protons at position 3. No adjacent protons, hence a singlet.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Predicted ¹³C NMR Data for this compound in DMSO-d₆ | | :--- | :--- | Assignment | Rationale | | ~148 | Quaternary | C 3-CH₃ | Carbon of the pyrazole ring attached to the methyl group.[8][9] | | ~135 | Quaternary | C 4-Ar | Carbon of the pyrazole ring attached to the chlorophenyl group.[8] | | ~130 | CH | C 5-H | The protonated carbon of the pyrazole ring.[9] | | ~132-127 | 4 x CH | Aromatic C H | Four distinct protonated carbons in the chlorophenyl ring. | | ~134 | Quaternary | Ar-C -Cl | Aromatic carbon bearing the chlorine atom, deshielded. | | ~131 | Quaternary | Ar-C -Pyrazole | Aromatic carbon attached to the pyrazole ring. | | ~11 | CH₃ | C H₃ | The methyl group carbon, appearing upfield.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] It is an essential confirmatory technique.

Rationale & Experimental Design

For a solid sample, the KBr pellet method is a robust choice, providing high-quality spectra by minimizing scattering effects.[1] The key is to ensure the sample is anhydrous and finely ground with dry KBr to produce a transparent pellet. The spectral region of 4000-400 cm⁻¹ is scanned to observe all fundamental vibrations.[10]

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of the empty sample chamber should be recorded first.

Data Interpretation: Expected Absorptions

The IR spectrum will confirm the presence of the pyrazole N-H, aromatic C-H, C=C, and C=N bonds, as well as the Ar-Cl bond.

| Characteristic IR Absorption Bands | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Assigned Functional Group | | 3300 - 3100 | N-H Stretch | Pyrazole N-H group, often broad due to hydrogen bonding.[3][11] | | 3100 - 3000 | C-H Stretch | Aromatic C-H (phenyl and pyrazole rings). | | ~2950 | C-H Stretch | Methyl group C-H. | | 1610 - 1500 | C=C and C=N Stretch | Aromatic ring and pyrazole ring stretching vibrations.[3][12] | | 1100 - 1000 | C-Cl Stretch | Aryl-Chloride bond vibration. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.[13]

Rationale & Experimental Design

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques. EI is a hard ionization technique that provides rich fragmentation data, which is excellent for structural elucidation.[14] ESI is a softer technique, ideal for confirming the molecular weight via the protonated molecular ion [M+H]⁺. Performing both provides complementary information.

Experimental Protocol: MS (EI and ESI)

-

Sample Preparation (EI): Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the instrument via a direct insertion probe or GC inlet.

-

Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and introduce it via direct infusion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution MS (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, confirming the elemental composition.

Data Interpretation: Expected Molecular Ion and Fragments

The molecular formula is C₁₀H₉ClN₂. The expected monoisotopic mass is approximately 192.05 Da. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

| Predicted Major Fragments in EI-MS | | :--- | :--- | Rationale | | m/z Value | Proposed Fragment | | | 192/194 | [C₁₀H₉ClN₂]⁺˙ | Molecular Ion (M⁺˙) with characteristic ³⁵Cl/³⁷Cl isotopic pattern.[15] | | 157 | [M - Cl]⁺ | Loss of the chlorine radical. | | 115 | [C₇H₄Cl]⁺ | Fragment corresponding to the chlorophenyl acetylene cation, a common loss from the pyrazole ring.[14] | | 95 | [M - C₇H₄Cl]⁺ | Fragment corresponding to the methylpyrazole cation. | | 89 | [C₆H₄Cl]⁺ | Chlorophenyl cation.[14] |

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the conjugated pyrazole and phenyl chromophores.[1]

Rationale & Experimental Design

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[1] The concentration should be low enough (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a stock solution of the compound in ethanol. Perform a serial dilution to obtain a final concentration of approximately 10⁻⁵ M.[1]

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer, with pure ethanol in the reference cuvette.

Data Interpretation: Expected Absorption Maxima

The spectrum is expected to show absorptions characteristic of the pyrazole and substituted benzene rings.

| Predicted UV-Vis Absorption Data | | :--- | :--- | :--- | | λₘₐₓ (nm) | Solvent | Probable Electronic Transition | | ~210-220 | Ethanol | π → π* transition of the pyrazole ring.[16] | | ~250-270 | Ethanol | π → π* transition of the conjugated system involving the chlorophenyl ring.[17] |

Data Integration and Structural Confirmation

The final step is to integrate all the spectroscopic data to build an unassailable case for the structure of this compound.

Caption: Integration of multi-technique spectroscopic data for final structure confirmation.

Conclusion

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.

- Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.

- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

- Royal Society of Chemistry. A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.

- Wiley Online Library. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.

- National Institutes of Health. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.

- PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.

- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...

- Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- ResearchGate. Mass spectrometric study of some pyrazoline derivatives.

- National Institutes of Health. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.

- BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...

- MDPI. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.

- JOCPR. Synthesis and Characterization of Azodye Com.

- Royal Society of Chemistry. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.

- ScienceDirect. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ResearchGate. mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method.

- PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.

- Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.

- Atmiya University Repository. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PubChem. 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole.

- PubChem. N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide.

- PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Chlorophenyl)-3-methyl-1H-pyrazole

Introduction: The Role of NMR in Heterocyclic Chemistry

Pyrazoles are a cornerstone of medicinal chemistry, valued for their wide range of biological activities.[1] The precise structural elucidation of novel pyrazole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous insights into the molecular framework.[2]

For N-unsubstituted pyrazoles, such as the topic compound, a key consideration is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2). This exchange, if fast on the NMR timescale, can lead to averaged signals for the C3 and C5 positions.[2] The rate of this exchange is highly dependent on factors like solvent and temperature.[3][4] This guide will consider the implications of this phenomenon in the spectral analysis.

Experimental Protocols: Acquiring High-Quality NMR Data

A robust and well-defined experimental setup is critical for obtaining reliable NMR data. The following protocol outlines a standard procedure for the analysis of pyrazole derivatives.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common choice for its good dissolving power for many organic compounds.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Often used to better resolve N-H protons, as it forms hydrogen bonds and can slow down the exchange rate.[2]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Spectral Width: 12-15 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

Scans: 16-32 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 200-250 ppm

-

Pulse Angle: 45°

-

Relaxation Delay: 2-5 seconds

-

Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound contains several distinct proton environments. The predicted chemical shifts (δ) are based on the analysis of similar structures and known substituent effects.[5][6][7]

Caption: Structure of this compound with proton numbering.

Analysis of Predicted Signals:

-

N-H Proton (H-1):

-

Predicted Shift (δ): 10.0 - 12.0 ppm.

-

Multiplicity: Broad singlet (br s).

-

Rationale: The N-H proton of a pyrazole is acidic and participates in intermolecular hydrogen bonding and exchange. This rapid exchange, along with quadrupolar relaxation from the ¹⁴N nucleus, typically results in a significantly broadened signal that is shifted far downfield.[2] In protic solvents like D₂O or CD₃OD, this signal would likely disappear due to exchange with deuterium.[2]

-

-

Pyrazole Proton (H-5):

-

Predicted Shift (δ): ~7.5 - 7.7 ppm.

-

Multiplicity: Singlet (s) or very finely split multiplet.

-

Rationale: In the parent pyrazole, the H-3/H-5 protons appear around 7.6 ppm.[8] In this substituted pyrazole, H-5 is a lone proton on the ring. It may exhibit very small long-range coupling to the methyl group (⁴J) or the N-H proton, but it will likely appear as a sharp singlet.

-

-

Methyl Protons (-CH₃):

-

Predicted Shift (δ): ~2.3 - 2.4 ppm.

-

Multiplicity: Singlet (s).

-

Rationale: A methyl group attached to an aromatic pyrazole ring is typically found in this region. For example, the methyl protons in 3-methylpyrazole appear at ~2.3 ppm.[6] It will appear as a singlet as there are no adjacent protons to couple with.

-

-

Chlorophenyl Protons (H-3', H-4', H-5', H-6'):

-

Predicted Shift (δ): 7.2 - 7.5 ppm.

-

Multiplicity: Complex multiplet (m).

-

Rationale: The four protons on the 2-chlorophenyl ring are chemically non-equivalent and will couple with each other. The ortho- and para-directing effects of the chlorine atom and the steric hindrance from the ortho-substitution will lead to a complex, overlapping multiplet pattern in this aromatic region.[7] We can predict the relative order based on proximity to the electron-withdrawing chlorine atom and the pyrazole ring:

-

H-6': Likely the most deshielded due to proximity to both the chlorine and the pyrazole ring, appearing as a doublet of doublets (dd).

-

H-3', H-4', H-5': These will appear as overlapping multiplets. H-3' will likely be a doublet of doublets, while H-4' and H-5' could be triplets of doublets or more complex patterns.[9][10]

-

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The analysis of the ¹³C NMR spectrum provides a map of the carbon framework. Due to tautomerism, the C3 and C5 signals might appear broadened in solution at room temperature.[11][12] The predicted shifts are based on data from substituted pyrazoles and additive substituent effects.[11]

Analysis of Predicted Signals:

-

Pyrazole Carbons (C3, C4, C5):

-

C3 (bearing -CH₃): ~148 ppm. The carbon bearing a substituent is typically deshielded. In 3-methyl-1-phenylpyrazole, C3 appears around 148.7 ppm.[1]

-

C4 (bearing phenyl): ~115 - 118 ppm. This carbon is shielded relative to C3 and C5. The attachment of the bulky phenyl group will influence this shift.

-

C5 (bearing H): ~138 - 140 ppm. In the absence of N-substitution, this carbon's chemical shift is influenced by the tautomeric equilibrium. It is generally found downfield.

-

-

Methyl Carbon (-CH₃):

-

Predicted Shift (δ): ~11 - 14 ppm. The methyl carbon in 3-methyl pyrazoles typically resonates in this upfield region.[11]

-

-

Chlorophenyl Carbons (C1' - C6'):

-

C1' (ipso- to pyrazole): ~132 ppm. This quaternary carbon's shift is influenced by the pyrazole ring.

-

C2' (ipso- to Cl): ~134 ppm. The carbon directly attached to chlorine experiences a strong deshielding effect.

-

C3', C4', C5', C6': ~127 - 131 ppm. These carbons will appear in the aromatic region. Their precise shifts are influenced by the electronic effects of the chlorine atom and the pyrazole substituent. Generally, C4' and C6' will be more deshielded than C3' and C5'.[13][14]

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 10.0 - 12.0 | br s | - |

| 3 | - | - | ~148 |

| 4 | - | - | ~116 |

| 5 | 7.5 - 7.7 | s | ~139 |

| -CH₃ | 2.3 - 2.4 | s | ~13 |

| 1' | - | - | ~132 |

| 2' | - | - | ~134 |

| 3' | 7.2 - 7.5 | m | ~127 |

| 4' | 7.2 - 7.5 | m | ~130 |

| 5' | 7.2 - 7.5 | m | ~128 |

| 6' | 7.2 - 7.5 | m | ~131 |

Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and referencing data from analogous structures, we have constructed a detailed spectral forecast that can guide researchers in the characterization of this and similar novel pyrazole compounds. For an unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable, allowing for the definitive correlation of proton and carbon signals.[2]

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.

- Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 8(4), 224-226. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). The First Scientific Conference the Collage of Sciences. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

-

University of Calgary. (n.d.). Chemical shifts. [Link]

-

ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. [Link]

-

Maccioni, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. acdlabs.com [acdlabs.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

A Guide to the Crystal Structure Analysis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole Derivatives: From Synthesis to In Silico Modeling

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile template for designing molecules that can interact with a wide array of biological targets.[4][5] This has led to the development of blockbuster drugs for treating a range of conditions, from cancer and inflammation to viral infections and erectile dysfunction.[1][3] The metabolic stability of the pyrazole ring is a key factor in its success in drug development.[1]

The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to this core ring.[4] The introduction of specific groups, such as the 4-(2-chlorophenyl)-3-methyl configuration, can significantly influence the molecule's three-dimensional shape, electronic properties, and intermolecular interactions. Understanding this intricate relationship between structure and activity is paramount for rational drug design. This is where crystal structure analysis, primarily through single-crystal X-ray diffraction, becomes an indispensable tool, offering atomic-level insights into the molecule's architecture.[6]

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage structural insights for the advancement of their therapeutic programs.

I. The Foundation: Synthesis and Characterization

A robust structural analysis begins with the synthesis of high-purity material. The synthesis of this compound derivatives typically involves the cyclization of appropriate chalcone precursors with hydrazine hydrate.[7]

Following synthesis, a thorough spectroscopic characterization is crucial to confirm the identity and purity of the compound before proceeding to crystallization trials.[8][9][10]

Key Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution.[8][9] Specific chemical shifts and coupling constants will confirm the presence and connectivity of the pyrazole ring, the methyl group, and the 2-chlorophenyl substituent.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the key functional groups present in the molecule, such as N-H, C=N, and C-Cl stretching vibrations.[8][11][12]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[8][9]

A typical workflow for the initial characterization of a synthesized this compound derivative is depicted below.

Caption: Initial characterization workflow for pyrazole derivatives.

II. The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis.[13][14] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[15]

Common Crystallization Techniques for Organic Molecules:

-

Slow Evaporation: This is the simplest method, where the solvent is allowed to slowly evaporate from a solution of the compound, leading to a gradual increase in concentration and subsequent crystallization.[13][15][16] The rate of evaporation can be controlled by adjusting the opening of the vial.[15]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[13][17] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[15][16][17] As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Choose a solvent in which the this compound derivative has moderate solubility. Common choices include acetonitrile, ethanol, methanol, or mixtures with less polar solvents like hexane.[18][19]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration.

-

Crystallization Vessel: Transfer the solution to a clean, small vial.

-

Evaporation Control: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.[15]

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

III. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6]

The Experimental Workflow:

The process of determining a crystal structure using X-ray diffraction can be broken down into several key stages.

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-172 K) to minimize thermal vibrations.[6][20] X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6][20]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[20] This initial model is then refined to improve the agreement between the observed and calculated diffraction data.[20]

Typical Crystallographic Data for a Pyrazole Derivative:

The final output of a crystal structure determination is a set of crystallographic data that describes the geometry and packing of the molecules in the crystal.

| Parameter | Example Value for a Pyrazole Derivative |

| Chemical Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.64 g/mol [21] |

| Crystal System | Monoclinic[22][23] |

| Space Group | P2₁/n[22] |

| a (Å) | 9.6461[23] |

| b (Å) | 13.833[23] |

| c (Å) | 6.5045[23] |

| β (°) | 94.33[23] |

| Volume (ų) | 865.4[23] |

| Z | 4[23] |

| R-factor | < 0.06 |

IV. Beyond the Static Picture: Computational and Supramolecular Analysis

While X-ray crystallography provides a precise snapshot of the molecule in the solid state, computational methods offer dynamic insights and help in understanding the molecule's behavior and interactions.[24]

Key Computational Techniques:

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (IR, NMR), and analyze the electronic structure of the pyrazole derivatives.[24][25][26]

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme.[7][11][24][25] This is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's conformational flexibility and its interactions with its environment over time.[11][24]

-

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the forces that govern crystal packing.[27][28]

The interplay between experimental crystallographic data and computational modeling is crucial for a comprehensive understanding of the structure-activity relationships of this compound derivatives.

Caption: The integrated role of experimental and computational methods.

V. Data Deposition and Community Standards

To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final structural information in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule crystal structures.[29][30][31][32] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the work.[20]

VI. Conclusion: A Multidisciplinary Approach to Drug Discovery

The crystal structure analysis of this compound derivatives is a multifaceted process that integrates synthetic chemistry, advanced analytical techniques, and computational modeling. Each step, from obtaining high-quality crystals to interpreting the intricate details of intermolecular interactions, provides crucial information for the rational design of novel therapeutic agents. By embracing this multidisciplinary approach, researchers can accelerate the journey from a promising molecular scaffold to a life-changing medicine.

References

-

Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2359-2382. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Khairulah, B. H., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 724-733. Retrieved from [Link]

-

Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 130-138. Retrieved from [Link]

-

Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(3), 269. Retrieved from [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 219-226. Retrieved from [Link]

-

He, Z., et al. (2012). Single-crystal growth of organic semiconductors. Nanyang Technological University. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 7(10), e202104374. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(30), 21307-21323. Retrieved from [Link]

-

Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2157. Retrieved from [Link]

-

Lusardi, M., & Ponassi, M. (Eds.). (2021). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Retrieved from [Link]

-

How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Retrieved from [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29279-29294. Retrieved from [Link]

-

Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (2013). Connect Journals. Retrieved from [Link]

-

Thomas, S., et al. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 42(10), 8034-8044. Retrieved from [Link]

-

Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. (2025). ResearchGate. Retrieved from [Link]

-

Acar, Ç., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374013. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Retrieved from [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). International Union of Crystallography. Retrieved from [Link]

-

Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry, 16, 311-318. Retrieved from [Link]

-

CCDC 899458: Experimental Crystal Structure Determination. (2013). The University of Manchester. Retrieved from [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenyl- ylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). IUCr Journals. Retrieved from [Link]

-

1-(4-Chlorophenyl)-1H-pyrazol-3-ol. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). ResearchGate. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

-

N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (2019). PubMed. Retrieved from [Link]

-

CCDC 2439985: Experimental Crystal Structure Determination. (2025). Iowa Research Online. Retrieved from [Link]

-

Guo, H. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048. Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). IUCrData. Retrieved from [Link]

-

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. How To [chem.rochester.edu]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. journals.iucr.org [journals.iucr.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. mdpi.com [mdpi.com]

- 21. 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eurasianjournals.com [eurasianjournals.com]

- 25. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [eurjchem.com]

- 29. research.manchester.ac.uk [research.manchester.ac.uk]

- 30. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 31. Research Portal [iro.uiowa.edu]

- 32. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Physical and chemical properties of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are a cornerstone in drug discovery, known for a wide spectrum of biological activities.[1][2][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, an analysis of the compound's structural and reactive characteristics, and insights into its potential applications. We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structural motif is a privileged scaffold in pharmaceutical development, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[4][5][6] The versatility of the pyrazole core stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.

This compound (CAS No. 667400-39-7) is a specific derivative that incorporates a 2-chlorophenyl substituent at the 4-position and a methyl group at the 3-position. The presence of the halogenated phenyl ring makes it a valuable intermediate for creating more complex molecules through cross-coupling reactions and other transformations, enhancing its utility in drug discovery and agrochemical research.[7] This guide will elucidate the foundational chemical and physical data essential for its application in a research setting.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental workflows. The predicted properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 667400-39-7 | [8] |

| Molecular Formula | C₁₀H₉ClN₂ | [8] |

| Molecular Weight | 192.64 g/mol | [8] |

| Appearance | Powder | [8] |

| Boiling Point | 331.9 ± 30.0 °C (Predicted) | [8] |

| Density | 1.246 g/cm³ (Predicted) | [8] |

| pKa | 13.83 ± 0.50 (Predicted) | [8] |

Spectral Data and Structural Characterization

Accurate structural elucidation is paramount in chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques for characterizing pyrazole derivatives.[4][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the C5-proton of the pyrazole ring, a singlet for the N-H proton (which may be broad and its chemical shift solvent-dependent), and a singlet for the C3-methyl group.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons of the pyrazole ring and the 2-chlorophenyl substituent.[4] Advanced 2D NMR techniques like HSQC and HMBC can be used to confirm the precise assignment of all proton and carbon signals.[4]

This protocol outlines the standard procedure for acquiring high-quality NMR data for pyrazole derivatives.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[4]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.[4] The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) according to standard instrument parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis and interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should display a molecular ion peak (M⁺) corresponding to its molecular weight (192.64 g/mol ), with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the chlorine atom.

Chemical Properties and Reactivity

Stability and Storage

The long-term stability of pyrazole compounds is influenced by their structure and environmental conditions such as light, moisture, and oxygen.[10]

-

Degradation Pathways: Oxidation is a common degradation pathway for pyrazoles, which can be initiated by atmospheric oxygen or light.[10][11] Derivatives with certain functional groups may also be susceptible to hydrolysis.[10][12][13]

-

Recommended Storage: To ensure chemical integrity, this compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial).[10] The storage area should be cool, dry, and well-ventilated.[10] For highly sensitive applications or long-term storage, keeping the compound under an inert atmosphere of argon or nitrogen is advisable.[10][11]

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and exhibits reactivity patterns characteristic of such systems.

-

Electrophilic Aromatic Substitution: Pyrazoles readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These substitutions typically occur at the C4 position, which is electronically enriched.[5]

-

N-Functionalization: The 'pyrrole-like' nitrogen (N1) is nucleophilic and can be readily alkylated, acylated, or arylated, providing a key handle for structural modification.

-

Resistance to Oxidation/Reduction: The aromatic pyrazole ring is generally resistant to oxidation and reduction, which contributes to its stability as a core scaffold in complex molecules.[3][5] However, under forcing conditions like catalytic hydrogenation, the ring can be reduced to pyrazoline and subsequently to pyrazolidine.[3][5]

Caption: Key reactive pathways of the pyrazole core.

Synthesis and Methodologies

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most versatile and widely used methods for preparing substituted pyrazoles.[14] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14]

Caption: General workflow for the Knorr synthesis of the target compound.

Detailed Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of this compound from (2-chlorophenyl)hydrazine and an appropriate 1,3-dicarbonyl precursor.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reactants: Add 2-chloro-1,3-butanedione (1.0 equivalent) to the solvent. Slowly add (2-chlorophenyl)hydrazine (1.0 equivalent) to the stirring solution. The initial condensation to the hydrazone is often exothermic.[14]

-

Catalysis & Reflux: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) if using a neutral solvent like ethanol. The acid catalyzes both the initial condensation and the subsequent cyclization.[14]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to yield the pure pyrazole.[14]

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Applications and Biological Significance

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyrazole core is a known pharmacophore, and modifications to its substituents can lead to compounds with potent and selective activities.

-

Medicinal Chemistry: Pyrazole derivatives are extensively researched for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][12][13][15] The specific substitution pattern of the target compound makes it an attractive candidate for library synthesis in drug discovery programs.

-

Agrochemicals: This compound serves as a key intermediate in the synthesis of fungicides and other crop protection agents. For instance, related pyrazole structures are precursors to widely used fungicides like pyraclostrobin.[7]

-

Materials Science: The rigid, aromatic nature of the pyrazole ring makes it a useful building block in the development of novel organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. This guide has detailed its core physicochemical properties, provided robust protocols for its synthesis and characterization, and outlined its chemical reactivity. The stability and established reactivity of the pyrazole core, combined with the functionality offered by its substituents, underscore its importance as a building block for advanced applications in drug discovery, agrochemicals, and materials science. The methodologies and data presented herein provide a solid foundation for researchers to confidently incorporate this compound into their scientific workflows.

References

- Benchchem. "detailed experimental protocol for Knorr pyrazole synthesis".

- ChemicalBook. "667400-39-7(this compound) Product Description".

- Benchchem. "Technical Support Center: Stability and Storage of Pyrazole Compounds".

- Benchchem.

- PubChem. "4-(4-Chlorophenyl)-3-methyl-1H-pyrazole".

- National Institutes of Health.

- Benchchem.

- MDPI.

- PubMed Central.

- Organic Chemistry Portal. "Pyrazole synthesis".

- CymitQuimica. "4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE".

- International Journal of Trend in Scientific Research and Development. "Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds".

- National Institutes of Health. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase".

- PubChem. "N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide".

- Atmiya University. "Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- ResearchGate.

- Der Pharma Chemica.

- National Institutes of Health.

- Wikipedia. "O-1269".

- ChemScene. "113140-17-3 | 3-(4-Chlorophenyl)-1h-pyrazole hydrochloride".

- ChemSynthesis. "1-(4-chlorophenyl)-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazole".

- IJNRD.

- ResearchGate.

- PubMed. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase".

- MolPort.

- Google Patents. "WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole".

- MDPI.

- PubChem. "3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid".

- BLDpharm. "1159821-01-8|4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine".

- Smolecule. "3-(3-Chlorophenyl)-4-methyl-1H-pyrazole".

- International Journal of Pharmaceutical Sciences Review and Research.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- National Institutes of Health. "Current status of pyrazole and its biological activities".

- Google Patents. "US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol".

- National Institutes of Health. "Bioorthogonal 4H-pyrazole “click” reagents".

- Pharmacognosy Research.

- The Royal Society of Chemistry.

- CAS Common Chemistry. "1H-Pyrazole, 1-(2-chlorophenyl)-4-methyl".

- The Good Scents Company. "4-methyl pyrazole, 7554-65-6".

Sources

- 1. benchchem.com [benchchem.com]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. ijnrd.org [ijnrd.org]

- 4. benchchem.com [benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]

- 8. 667400-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole: Starting Materials and Core Methodology

This technical guide provides an in-depth exploration of the synthetic pathway for 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are integral to numerous pharmacologically active agents, and understanding their synthesis is crucial for researchers in the pharmaceutical sciences. This document outlines the key starting materials, a validated two-step synthetic protocol, and the underlying chemical principles governing the transformation.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis design begins with a retrosynthetic analysis of the target molecule. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. A well-established and highly effective method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3]

Applying this logic, the target molecule, this compound, can be disconnected at the N-N and C-N bonds, revealing the essential precursors: hydrazine and a substituted 1,2-dicarbonyl compound . The specific arrangement of the methyl and 2-chlorophenyl groups on the pyrazole ring dictates that the required dicarbonyl precursor is 1-(2-chlorophenyl)propan-1,2-dione .

This dicarbonyl intermediate is not commonly available and requires its own synthesis. A standard method for preparing 1,2-dicarbonyls is the oxidation of a ketone at the α-methylene position.[4][5] The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for this transformation.[2][6] This leads to the identification of 1-(2-chlorophenyl)propan-1-one as the primary starting material for the entire synthetic sequence.

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: Selection and Rationale

The success of the synthesis hinges on the quality and appropriate selection of two key starting materials.

The Carbon Framework: 1-(2-chlorophenyl)propan-1-one

This propiophenone derivative serves as the foundational carbon skeleton for the target molecule. It contains the 2-chlorophenyl group and the adjacent propyl chain that will be modified to form the pyrazole ring. It is commercially available from various chemical suppliers.[7] The critical feature of this molecule is the α-methylene group (the -CH₂- adjacent to the carbonyl), which is activated for oxidation.

The Nitrogen Source: Hydrazine Hydrate (N₂H₄·H₂O)

Hydrazine hydrate is the most fundamental and direct source for the two adjacent nitrogen atoms required to form the pyrazole ring.[1] It acts as a potent dinucleophile. The reaction with the 1,2-dicarbonyl compound proceeds through a condensation-cyclization sequence, which is highly efficient for forming the stable, aromatic pyrazole heterocycle.

Synthetic Protocol: A Two-Step Approach

The synthesis is logically divided into two primary stages: the preparation of the key dicarbonyl intermediate and the subsequent cyclization to form the pyrazole ring.

Sources

- 1. Riley Oxidation | NROChemistry [nrochemistry.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. Buy 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol | 35996-56-6 [smolecule.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]